![molecular formula C13H13NO2 B6289125 (2-(Benzyloxy)pyridin-4-yl)methanol CAS No. 156367-50-9](/img/structure/B6289125.png)
(2-(Benzyloxy)pyridin-4-yl)methanol
Overview
Description
“(2-(Benzyloxy)pyridin-4-yl)methanol” is a chemical compound that is commonly used as an organic building block in the synthesis of various organic molecules. It has a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol .
Molecular Structure Analysis
The molecular structure of “(2-(Benzyloxy)pyridin-4-yl)methanol” consists of a pyridine ring attached to a methanol group through a benzyloxy group . The InChI code for this compound is 1S/C13H13NO2/c15-9-12-7-4-8-14-13 (12)16-10-11-5-2-1-3-6-11/h1-8,15H,9-10H2 .Physical And Chemical Properties Analysis
“(2-(Benzyloxy)pyridin-4-yl)methanol” is a white crystalline powder. It has a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol .Scientific Research Applications
Synthesis and Catalysis
Environmentally Benign Synthesis : A study by Ágai et al. (2004) presents a scalable and environmentally friendly method to synthesize 2- and 4-substituted benzylpiperidines, including (2-(Benzyloxy)pyridin-4-yl)methanol. The process involves temperature-programmed deoxygenation and heteroaromatic ring saturation using a Pd/C catalyst, highlighting the importance of temperature, acidity, and substrate structure in selectivity (Ágai et al., 2004).
Catalytic Reduction and Synthesis : Yamanaka (1959) reports on the catalytic reduction of compounds similar to (2-(Benzyloxy)pyridin-4-yl)methanol, emphasizing new types of reactions and synthesis pathways using palladium-carbon and Raney nickel as catalysts (Yamanaka, 1959).
Material Science and Chemistry
Corrosion Inhibition : Ma et al. (2017) investigated derivatives of (2-(Benzyloxy)pyridin-4-yl)methanol as corrosion inhibitors for mild steel in acidic environments. The study demonstrates how these compounds effectively prevent corrosion, with computational chemistry studies supporting their practical application (Ma et al., 2017).
Complex Synthesis and Structure Studies : Bourosh et al. (2018) synthesized coordination compounds using derivatives of (2-(Benzyloxy)pyridin-4-yl)methanol. They focused on the synthesis, structure, and physicochemical properties, providing insights into the development of molecular complexes (Bourosh et al., 2018).
Biocatalysis and Green Chemistry
- Biocatalytic Synthesis of Enantiopure Alcohols : Xu et al. (2017) explored the biocatalytic synthesis of enantiopure alcohols, demonstrating how (2-(Benzyloxy)pyridin-4-yl)methanol derivatives can be effectively synthesized using a Cryptococcus sp. whole-cell biocatalyst. This approach emphasizes the role of green chemistry in producing chiral syntheses (Xu et al., 2017).
properties
IUPAC Name |
(2-phenylmethoxypyridin-4-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-12-6-7-14-13(8-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDSQKHPXSUJSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Benzyloxy)pyridin-4-yl)methanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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